(R)-6-Methylhept-5-en-2-ol
Overview
Description
®-6-Methylhept-5-en-2-ol is an organic compound with the molecular formula C8H16O. It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often found in nature and is known for its pleasant aroma, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Methylhept-5-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone, 6-Methylhept-5-en-2-one, using chiral catalysts. This method ensures the production of the desired enantiomer with high selectivity.
Another synthetic route involves the hydroboration-oxidation of 6-Methylhept-5-en-1-ol. This two-step process includes the addition of borane to the double bond, followed by oxidation with hydrogen peroxide to yield the alcohol.
Industrial Production Methods
On an industrial scale, ®-6-Methylhept-5-en-2-ol can be produced through biocatalysis. Enzymes such as alcohol dehydrogenases are used to catalyze the reduction of the ketone to the alcohol. This method is advantageous due to its high enantioselectivity and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
®-6-Methylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to form the corresponding ketone, 6-Methylhept-5-en-2-one, using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 6-Methylheptane, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 6-Methylhept-5-en-2-one.
Reduction: 6-Methylheptane.
Substitution: 6-Methylhept-5-en-2-yl chloride.
Scientific Research Applications
®-6-Methylhept-5-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in pheromone communication in insects.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the formulation of fragrances and flavors due to its pleasant aroma.
Mechanism of Action
The mechanism of action of ®-6-Methylhept-5-en-2-ol involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signal transduction pathway that results in the perception of smell. The compound’s chiral nature allows it to interact selectively with these receptors, enhancing its effectiveness in fragrance applications.
Comparison with Similar Compounds
Similar Compounds
(S)-6-Methylhept-5-en-2-ol: The enantiomer of ®-6-Methylhept-5-en-2-ol, which has similar chemical properties but different biological activities.
6-Methylhept-5-en-2-one: The corresponding ketone, which can be reduced to form ®-6-Methylhept-5-en-2-ol.
6-Methylheptane: The fully reduced form of the compound.
Uniqueness
®-6-Methylhept-5-en-2-ol is unique due to its chiral nature, which imparts specific interactions with biological receptors. This makes it particularly valuable in applications where enantioselectivity is crucial, such as in the fragrance and pharmaceutical industries.
Properties
IUPAC Name |
(2R)-6-methylhept-5-en-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7(2)5-4-6-8(3)9/h5,8-9H,4,6H2,1-3H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFFKYYKJVVOX-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58917-27-4 | |
Record name | Sulcatol, (R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058917274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SULCATOL, (R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WX923KGC3M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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